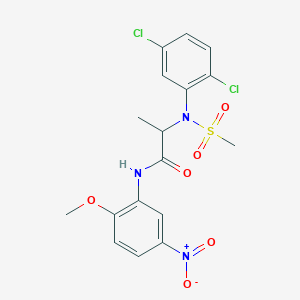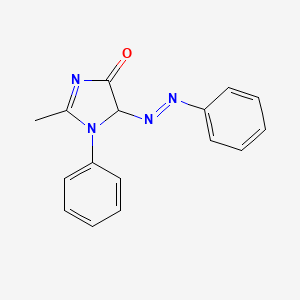![molecular formula C17H18N2O5S B12477431 2-{[N-(4-methylphenyl)-N-(methylsulfonyl)glycyl]amino}benzoic acid](/img/structure/B12477431.png)
2-{[N-(4-methylphenyl)-N-(methylsulfonyl)glycyl]amino}benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{[N-(4-methylphenyl)-N-(methylsulfonyl)glycyl]amino}benzoic acid is an organic compound that features a benzoic acid core with a substituted amino group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[N-(4-methylphenyl)-N-(methylsulfonyl)glycyl]amino}benzoic acid typically involves the reaction of 4-methylphenylamine with methylsulfonyl chloride to form N-(4-methylphenyl)-N-(methylsulfonyl)amine. This intermediate is then reacted with glycine to form N-(4-methylphenyl)-N-(methylsulfonyl)glycine. Finally, this compound undergoes a coupling reaction with 2-aminobenzoic acid to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
2-{[N-(4-methylphenyl)-N-(methylsulfonyl)glycyl]amino}benzoic acid can undergo various types of chemical reactions, including:
Oxidation: The methyl group on the phenyl ring can be oxidized to form a carboxylic acid.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The sulfonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C).
Substitution: Nucleophilic reagents such as sodium methoxide (NaOCH3) in methanol.
Major Products
Oxidation: 2-{[N-(4-carboxyphenyl)-N-(methylsulfonyl)glycyl]amino}benzoic acid.
Reduction: 2-{[N-(4-aminophenyl)-N-(methylsulfonyl)glycyl]amino}benzoic acid.
Substitution: this compound derivatives with various substituents.
Applications De Recherche Scientifique
2-{[N-(4-methylphenyl)-N-(methylsulfonyl)glycyl]amino}benzoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its anti-inflammatory and antimicrobial properties.
Industry: Utilized in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-{[N-(4-methylphenyl)-N-(methylsulfonyl)glycyl]amino}benzoic acid involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved could include inhibition of cyclooxygenase (COX) enzymes, leading to anti-inflammatory effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-{[N-(2-methylphenyl)-N-(methylsulfonyl)glycyl]amino}benzoic acid
- 2-{[N-(3-methylphenyl)-N-(methylsulfonyl)glycyl]amino}benzoic acid
- 4-{[N-(2-methylphenyl)-N-(methylsulfonyl)glycyl]amino}benzamide
Uniqueness
2-{[N-(4-methylphenyl)-N-(methylsulfonyl)glycyl]amino}benzoic acid is unique due to its specific substitution pattern, which can influence its reactivity and interaction with biological targets. This uniqueness can make it more effective in certain applications compared to its similar counterparts.
Propriétés
Formule moléculaire |
C17H18N2O5S |
|---|---|
Poids moléculaire |
362.4 g/mol |
Nom IUPAC |
2-[[2-(4-methyl-N-methylsulfonylanilino)acetyl]amino]benzoic acid |
InChI |
InChI=1S/C17H18N2O5S/c1-12-7-9-13(10-8-12)19(25(2,23)24)11-16(20)18-15-6-4-3-5-14(15)17(21)22/h3-10H,11H2,1-2H3,(H,18,20)(H,21,22) |
Clé InChI |
YHIDQURNQRLZFS-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)N(CC(=O)NC2=CC=CC=C2C(=O)O)S(=O)(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


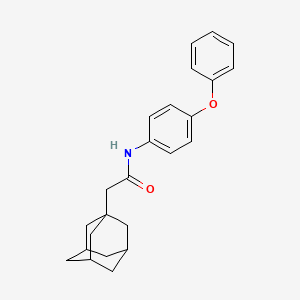
![2-[(4-Aminophenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-one](/img/structure/B12477353.png)
![3-[(3,4-dichlorobenzyl)sulfanyl]-5-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methyl-4H-1,2,4-triazole](/img/structure/B12477360.png)
![2-({4-[(E)-phenyldiazenyl]phenyl}carbamoyl)cyclohexanecarboxylic acid](/img/structure/B12477361.png)
![3-(azepan-1-ylcarbonyl)-4-methoxy-N-[2-(4-methoxyphenyl)ethyl]benzenesulfonamide](/img/structure/B12477373.png)
![3,3'-[(3-bromophenyl)methanediyl]bis(4-hydroxy-1-methylquinolin-2(1H)-one)](/img/structure/B12477392.png)
![6-{4-[(2,6-dichlorobenzyl)oxy]phenyl}-3-methyl-1-(4-methylphenyl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B12477398.png)
![2-(2-methoxyphenoxy)-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B12477400.png)

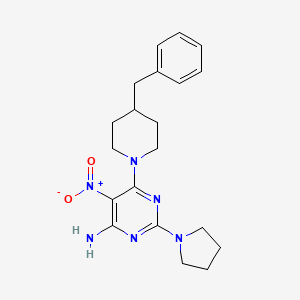
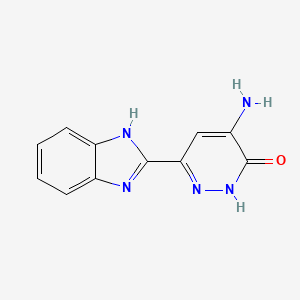
![4-methyl-N-[4-(naphthalen-1-ylsulfamoyl)phenyl]benzamide](/img/structure/B12477419.png)
